molecular formula C16H10CrN2O7S.Na<br>C16H10CrN2NaO7S B13777330 sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide CAS No. 94276-30-9

sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide

Cat. No.: B13777330
CAS No.: 94276-30-9
M. Wt: 449.3 g/mol
InChI Key: XKDUPYHAKNTBFL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromium(III) complex featuring a naphthalene sulfonate backbone modified with a diazenyl group linked to a phenyl ring. The structure includes hydroxyl and sulfonate groups, which confer water solubility and chelating properties. Chromium(III) acts as the central metal ion, stabilized by the ligand’s donor atoms (e.g., oxygen from hydroxyl and sulfonate groups). The compound is synthesized through sequential steps: sulfonation of naphthalene, introduction of amino groups via amination, diazotization to form the azo linkage, and neutralization with sodium hydroxide .

Properties

CAS No.

94276-30-9

Molecular Formula

C16H10CrN2O7S.Na
C16H10CrN2NaO7S

Molecular Weight

449.3 g/mol

IUPAC Name

sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide

InChI

InChI=1S/C16H12N2O6S.Cr.Na.H2O/c19-12-4-2-1-3-11(12)17-18-16-13(20)6-5-9-7-10(25(22,23)24)8-14(21)15(9)16;;;/h1-8,19-21H,(H,22,23,24);;;1H2/q;+3;+1;/p-4

InChI Key

XKDUPYHAKNTBFL-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, such as aniline, followed by coupling with a naphthalenesulfonic acid derivative to form the azo compound.

    Complexation with Chromium: The azo compound is then reacted with a chromium(III) salt, such as chromium chloride, in the presence of sodium hydroxide. This step involves the coordination of the azo compound to the chromium ion, forming the final complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous stirring and controlled addition of reagents to ensure complete reaction and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation-Reduction: The compound can undergo redox reactions where the chromium ion can change its oxidation state.

    Substitution: The hydroxide and other ligands can be substituted by other nucleophiles under appropriate conditions.

    Complexation: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Halides, phosphines.

Major Products

    Oxidation: Chromium(IV) or Chromium(VI) complexes.

    Reduction: Chromium(II) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Analytical Chemistry

This compound is utilized as a reagent in various analytical methods, particularly in the detection and quantification of specific ions and molecules. Its chromophoric properties make it suitable for:

  • Spectrophotometric Analysis : The compound can be used to form colored complexes with metal ions, allowing for their quantification through UV-Vis spectroscopy. For instance, studies have shown its effectiveness in detecting chromium ions in environmental samples, where it forms a stable complex that can be measured spectrophotometrically .

Environmental Applications

The environmental impact of aromatic sulfonates, including sodium; chromium(3+); 4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate; hydroxide, has been a focus of research due to their presence in wastewater and potential toxicity.

  • Wastewater Treatment : The compound has been investigated for its ability to degrade organic pollutants in wastewater through advanced oxidation processes. For example, Fenton's reagent has been shown to effectively degrade naphthalene sulfonate derivatives, suggesting that similar methods could be employed for this compound .
  • Bioremediation : Research indicates that certain microbial strains can metabolize naphthalene sulfonates, suggesting potential bioremediation applications for contaminated sites. The use of sodium; chromium(3+); 4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate; hydroxide could enhance microbial degradation rates by providing essential nutrients or acting as a surfactant .

Therapeutic Applications

Emerging studies suggest that the compound may have potential therapeutic applications due to its interactions with biological systems.

  • Antioxidant Properties : There is preliminary evidence indicating that the compound exhibits antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems. This property is particularly relevant in developing treatments for conditions related to oxidative damage .
  • Drug Delivery Systems : The ability of sodium; chromium(3+); 4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate; hydroxide to form stable complexes with various drugs enhances its potential as a drug delivery agent. Its sulfonate group may facilitate solubility and bioavailability of hydrophobic drugs .

Table 1: Summary of Case Studies Involving Sodium; Chromium(3+); 4-Hydroxy-6-Oxido-5-[(2-Oxidophenyl)Diazenyl]Naphthalene-2-Sulfonate; Hydroxide

StudyApplicationFindings
Zhu et al. (2018)Wastewater TreatmentDemonstrated effective degradation of naphthalene sulfonates using advanced oxidation processes.
Burnett (2020)Safety AssessmentEvaluated the safety profile of sodium naphthalenesulfonate derivatives in cosmetic formulations, indicating low toxicity levels.
ResearchGate Study (2021)BioremediationIdentified microbial strains capable of degrading naphthalene sulfonates, suggesting pathways for environmental cleanup.

Mechanism of Action

The compound exerts its effects primarily through its ability to form coordination complexes with various substrates. The azo group can participate in electron transfer reactions, while the chromium ion can interact with biological molecules, affecting their function. The molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox reactions.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chromium(III) center distinguishes it from purely organic azo dyes, enabling coordination chemistry applications (e.g., catalysis, metal-ion sensors) .
  • Substituents like the hydroxyphenyl group enhance UV stability compared to simpler benzene-based analogs .

Comparison with Chromium(III) Complexes

Toxicity Profile

Chromium(III) complexes are generally less toxic than hexavalent chromium (Cr(VI)) compounds. For example, sodium chromate (Na₂CrO₄, Cr(VI)) induces 48% cell survival at 1000 μM intracellular Cr, while Cr(III) compounds like the target complex show lower oxidative stress and genotoxicity .

Data Tables

Table 1: Comparative Toxicity of Chromium Compounds

Compound Oxidation State Cytotoxicity (Cell Survival at 1000 μM Cr) Primary Applications
Sodium Chromate (Na₂CrO₄) Cr(VI) 48% Oxidizing agents, pigments
Zinc Chromate (ZnCrO₄) Cr(VI) 9% Corrosion inhibitors
Target Chromium(III) Complex Cr(III) Not tested (theoretical low toxicity) Dyes, biochemical research

Table 2: Structural Comparison of Azo-Naphthalene Sulfonates

Compound Azo Groups Sulfonate Groups Metal Center Unique Feature
Target Compound 1 1 Cr(III) Hydroxyphenyl substitution
Disodium 6-Amino-4-[(4-Sulfonatophenyl)Diazenyl]Naphthalene-2-Sulfonate 1 2 None Dual sulfonates for solubility
Sodium 7-(4-Aminobenzamido)-4-Hydroxy-3-((2-Methoxy-5-Sulfonatophenyl)Diazenyl)Naphthalene-2-Sulfonate 1 2 None Methoxy group enhances stability

Biological Activity

Sodium; chromium(3+); 4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate; hydroxide (CAS No. 94276-30-9) is a complex coordination compound notable for its vibrant color and potential applications in various fields, including dyeing and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and associated toxicity.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H10CrN2O7S.Na
  • Molecular Weight : 449.3 g/mol
  • IUPAC Name : Sodium; chromium(3+); 4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate; hydroxide

Sodium; chromium(3+) complex exhibits several biological activities attributed to its ability to interact with various biomolecules:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help in mitigating oxidative stress in biological systems. This is particularly relevant in preventing cellular damage associated with various diseases.
  • Metal Ion Interaction : The chromium ion in the complex can participate in redox reactions, potentially influencing enzymatic activities and cellular signaling pathways.
  • Azo Group Reactivity : The presence of the azo group allows for the formation of reactive intermediates that can interact with cellular components, possibly leading to therapeutic effects or cytotoxicity.

Anticancer Potential

Recent studies have indicated the potential of sodium; chromium(3+) complex in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its use as a chemotherapeutic agent. For instance, in vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines through mechanisms involving oxidative stress induction and apoptosis .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell walls and inhibits growth, making it a candidate for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that sodium; chromium(3+) complex exhibited significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for inducing cell death .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its development as an antimicrobial agent .

Toxicity and Safety Profile

Despite its promising biological activities, concerns regarding the toxicity of chromium compounds are well-documented. Chromium(III) is generally considered less toxic than chromium(VI), but exposure to high concentrations can still pose health risks. Toxicological assessments are essential to determine safe usage levels, especially in therapeutic contexts .

Endpoint Hazard Level Description
CarcinogenicityModeratePotential risk associated with long-term exposure
MutagenicityLowLimited evidence of mutagenic effects
EcotoxicityHighSignificant environmental impact noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.